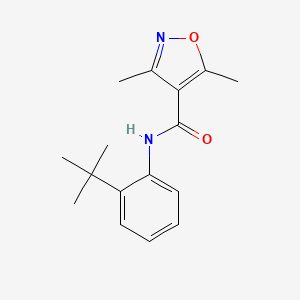
N-(3-chloro-4-fluorophenyl)-N'-(5-methyl-3-isoxazolyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chloro-4-fluorophenyl)-N’-(5-methyl-3-isoxazolyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. The unique structural features of this compound, such as the presence of chloro, fluoro, and isoxazole groups, contribute to its distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-fluorophenyl)-N’-(5-methyl-3-isoxazolyl)urea typically involves the reaction of 3-chloro-4-fluoroaniline with 5-methyl-3-isoxazolecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to consistent product quality and reduced production costs.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-fluorophenyl)-N’-(5-methyl-3-isoxazolyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted urea derivatives.
Scientific Research Applications
N-(3-chloro-4-fluorophenyl)-N’-(5-methyl-3-isoxazolyl)urea has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-fluorophenyl)-N’-(5-methyl-3-isoxazolyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chloro and fluoro groups can enhance its binding affinity and selectivity towards these targets. The isoxazole ring may contribute to its stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chloro-4-fluorophenyl)-N’-(5-methyl-3-isoxazolyl)carbamate
- N-(3-chloro-4-fluorophenyl)-N’-(5-methyl-3-isoxazolyl)thiourea
- N-(3-chloro-4-fluorophenyl)-N’-(5-methyl-3-isoxazolyl)guanidine
Uniqueness
N-(3-chloro-4-fluorophenyl)-N’-(5-methyl-3-isoxazolyl)urea stands out due to its unique combination of functional groups, which impart distinct chemical and biological properties. The presence of both chloro and fluoro substituents, along with the isoxazole ring, makes it a versatile compound for various applications.
Properties
IUPAC Name |
1-(3-chloro-4-fluorophenyl)-3-(5-methyl-1,2-oxazol-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClFN3O2/c1-6-4-10(16-18-6)15-11(17)14-7-2-3-9(13)8(12)5-7/h2-5H,1H3,(H2,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBINIEROSDFOOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)NC2=CC(=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
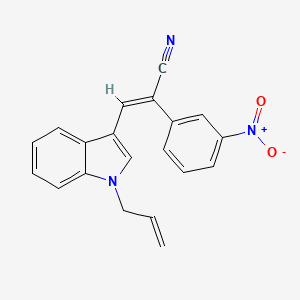
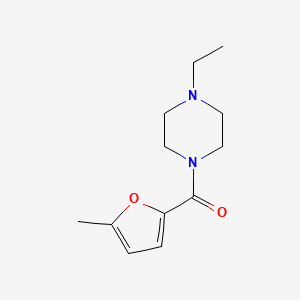
![N-[3,5-bis(trifluoromethyl)phenyl]-2-methylpropanamide](/img/structure/B5728591.png)
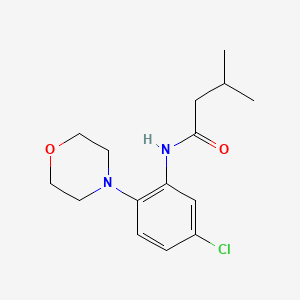
![N'~2~-[1-ISOPROPYLTETRAHYDRO-4(1H)-PYRIDINYLIDEN]-2-THIOPHENECARBOHYDRAZIDE](/img/structure/B5728604.png)

![N-[2-(4-fluorophenyl)ethyl]cyclohexanecarboxamide](/img/structure/B5728649.png)
![4-amino-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]-1,2,5-oxadiazole-3-carbohydrazide](/img/structure/B5728654.png)
![1-ethyl-N-[[2-(trifluoromethyl)phenyl]methyl]piperidin-4-amine](/img/structure/B5728657.png)
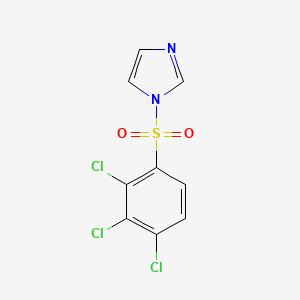
![N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methyl-2-pyrimidinyl]benzenesulfonamide](/img/structure/B5728686.png)
![N-[3-(methylthio)phenyl]-3-(4-nitrophenyl)acrylamide](/img/structure/B5728694.png)

